N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O4S/c1-25(22,23)13-5-3-2-4-12(13)14(21)18-16-20-19-15(24-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPSDZMHZURTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The bromophenyl group is introduced through electrophilic aromatic substitution reactions, while the methylsulfonyl benzamide moiety is formed via sulfonation and subsequent amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromophenyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities. The following table summarizes key findings related to the biological applications of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide:
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, making it a candidate for antibiotic development. | |
| Anticancer | Potential in inhibiting cancer cell proliferation; studies show effectiveness against specific cancer lines. | |
| Anti-inflammatory | Demonstrated potential in reducing inflammation markers in vitro and in vivo models. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that can be optimized to yield high purity products. Derivatives of this compound are being explored to enhance activity and reduce toxicity.
Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Step 1 | Bromination of phenol | Formation of bromophenol |
| Step 2 | Reaction with oxadiazole precursor | Formation of oxadiazole derivative |
| Step 3 | Sulfonation with methylsulfonyl chloride | Final product synthesis |
Case Studies
Several studies have reported on the efficacy of this compound:
Case Study 1: Antimicrobial Properties
In a study published in a peer-reviewed journal, the compound was tested against multiple bacterial strains including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
Case Study 2: Anticancer Activity
Research demonstrated that this compound inhibited the growth of human cancer cell lines (e.g., breast and colon cancer). The mechanism was attributed to apoptosis induction via caspase activation.
Mechanism of Action
The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives
Pharmacokinetic and Toxicity Considerations
- Compound 3 in (Lipinski-compliant) contrasts with non-compliant analogs, highlighting the need for balanced hydrophobicity .
- Metabolic Stability : Methylsulfonyl groups are less prone to oxidation than methylthio or thioether substituents (e.g., Derivative 6a ), suggesting improved metabolic stability for the target compound .
Biological Activity
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound featuring a unique oxadiazole ring structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, related case studies, and comparative analysis with similar compounds.
Structural Characteristics
The molecular formula of this compound is . The structure includes:
- A 1,3,4-oxadiazole ring known for diverse biological activities.
- A bromophenyl substituent which may influence its pharmacological properties.
- A methylsulfonyl group that could enhance solubility and bioavailability.
Biological Activities
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities, including:
- Anticancer Activity : Various studies have shown that oxadiazole derivatives can possess antiproliferative effects against different cancer cell lines. For instance, derivatives similar to this compound have demonstrated promising results in inhibiting tumor growth in vitro and in vivo models.
- Antimicrobial Properties : The oxadiazole ring has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens.
Table 1: Comparative Biological Activities of Oxadiazole Derivatives
| Compound Name | Structure | Key Activity | Reference |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | |
| 4-Trifluoromethyl-N-(4-bromophenyl)-1,2,5-oxadiazol-3-amine | Structure | Antiproliferative | |
| 5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamide | Structure | Antimicrobial |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Enzymes : The compound may act on specific enzymes or receptors involved in cellular signaling pathways that regulate growth and survival.
Case Studies
A study examining the antiproliferative effects of oxadiazole derivatives found that certain modifications to the oxadiazole ring significantly enhanced activity against various cancer cell lines. While specific data on this compound is limited, the trends observed suggest potential for further exploration in this area.
Q & A
Basic: What are the key synthetic routes for N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring by cyclizing a hydrazide derivative with cyanogen bromide (e.g., converting 4-bromobenzoic acid to 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine) .
- Step 2 : Coupling the oxadiazole amine with a sulfonyl-substituted benzoyl chloride. For example, 2-(methylsulfonyl)benzoyl chloride reacts with the oxadiazole intermediate in the presence of a base (e.g., NaH in THF) .
- Critical reagents : Cyanogen bromide for cyclization, sodium hydride for deprotonation, and dry THF as solvent .
Advanced: How can reaction conditions be optimized to improve yield and purity in the final coupling step?
- Temperature control : Maintain temperatures below 0°C during coupling to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
- Base selection : Use non-nucleophilic bases like triethylamine or pyridine to avoid competing nucleophilic substitution .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or use preparative HPLC (as in , where compounds achieved >95% purity) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirm the oxadiazole ring (δ 8.1–8.3 ppm for aromatic protons) and methylsulfonyl group (δ 3.1–3.3 ppm for CH3) .
- ESI-MS : Verify molecular weight (e.g., [M+H]+ peak at m/z 450–460 range) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, retention time ~12–15 min under acetonitrile/water gradients) .
Advanced: How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved?
- Dynamic effects : Check for rotational isomerism in the sulfonyl group using variable-temperature NMR .
- Impurity profiling : Compare with intermediates (e.g., unreacted oxadiazole amine or residual benzoyl chloride) via LC-MS .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., oxadiazole vs. thiadiazole isomers) .
Basic: What in vitro assays are suitable for screening its biological activity?
- Antimicrobial : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) using MIC values .
- Enzyme inhibition : Fluorescence-based assays for targets like histone deacetylases (HDACs) or carbonic anhydrases (e.g., hCA II) .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., IC50 determination) .
Advanced: How does the 4-bromophenyl substituent influence structure-activity relationships (SAR)?
- Electron-withdrawing effect : The bromine atom enhances electrophilicity, improving binding to enzymes like HDACs or receptors (e.g., CB1 in ) .
- Hydrophobic interactions : Bromine increases lipophilicity (logP), enhancing membrane permeability but potentially reducing solubility .
- Comparative studies : Replace bromine with chlorine or methyl groups to assess activity changes (e.g., lower IC50 in brominated analogs) .
Basic: What computational tools are used to predict binding modes or pharmacokinetics?
- Docking software : AutoDock Vina or Schrödinger Suite to model interactions with targets like hCA II (PDB ID: 5NY3) .
- ADMET prediction : SwissADME or pkCSM to estimate logP, solubility, and CYP450 metabolism .
- Lipinski’s Rule of Five : Validate drug-likeness (e.g., molecular weight <500, logP <5) .
Advanced: How to address poor solubility in biological assays?
- Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) or cyclodextrins .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Basic: What safety precautions are critical during synthesis?
- Cyanogen bromide handling : Use fume hoods and PPE (gloves, goggles) due to toxicity .
- Sulfonyl chloride stability : Store under inert gas to prevent hydrolysis .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm binding to HDACs or kinases by measuring protein stability shifts .
- Knockdown/rescue experiments : Use siRNA to silence target genes and assess compound efficacy restoration .
- Fluorescence tagging : Label the compound with BODIPY or FITC for live-cell imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
